2-Phenylacetophenone

Description

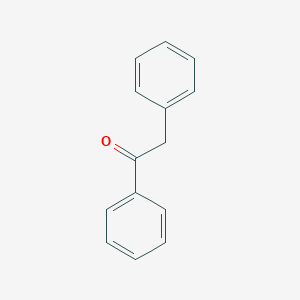

Structure

3D Structure

Properties

IUPAC Name |

1,2-diphenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKCEEWUXHVZQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044430 | |

| Record name | 1,2-Diphenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Deoxybenzoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19212 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

451-40-1 | |

| Record name | 2-Phenylacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=451-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxybenzoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deoxybenzoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Deoxybenzoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1,2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Diphenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deoxybenzoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEOXYBENZOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F17V6C9PZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Phenylacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylacetophenone, also known as deoxybenzoin, is a crucial aromatic ketone that serves as a versatile building block in organic synthesis. Its structural motif is a core component in a variety of biologically active molecules and pharmaceutical agents. A thorough understanding of its synthetic pathways is essential for researchers and professionals involved in drug discovery and development. This technical guide provides a comprehensive overview of the primary mechanisms for the synthesis of this compound, complete with detailed experimental protocols, comparative quantitative data, and visual diagrams of reaction pathways and workflows. The methodologies covered include the classical Friedel-Crafts acylation, the versatile Grignard reaction, and the modern Suzuki-Miyaura cross-coupling.

Core Synthesis Mechanisms and Protocols

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and widely employed method for the synthesis of aryl ketones.[1][2] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, benzene (B151609), with an acylating agent such as phenylacetyl chloride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][3]

Mechanism:

The reaction mechanism proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, AlCl₃, abstracts the chloride from phenylacetyl chloride to generate the acylium ion. This electrophile is then attacked by the electron-rich benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex. Finally, a weak base, such as the AlCl₄⁻ complex, removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding this compound.[4]

References

An In-depth Technical Guide to 2-Phenylacetophenone: Discovery, Synthesis, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylacetophenone, also known as deoxybenzoin, is a significant ketone with a rich history intertwined with the development of modern organic synthesis. This technical guide provides a comprehensive overview of its discovery, historical and contemporary synthesis methodologies, and its emerging role in modulating key signaling pathways relevant to drug development. Detailed experimental protocols for historical syntheses are provided, alongside a comparative analysis of their yields. Furthermore, this document visualizes complex experimental workflows and biological signaling pathways using the DOT language for enhanced clarity and understanding.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the seminal work of French chemist Charles Friedel and his American collaborator, James Crafts. In 1877, they published their groundbreaking discovery of a new method for synthesizing hydrocarbons and ketones, now famously known as the Friedel-Crafts reactions.[1] This set of reactions, proceeding via electrophilic aromatic substitution, revolutionized the way chemists could form carbon-carbon bonds with aromatic rings.

The Friedel-Crafts acylation, in particular, provided a direct route to aryl ketones. The synthesis of this compound via the reaction of benzene (B151609) with phenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, is a classic example of this powerful reaction.[2] While Friedel and Crafts' initial 1877 paper laid the general groundwork, the specific synthesis of deoxybenzoin using this method was further refined and documented in subsequent years.

Prior to the widespread adoption of Friedel-Crafts acylation, other methods for the synthesis of ketones existed, though they were often less direct or efficient. The historical significance of this compound, therefore, lies not only in its chemical properties but also in its role as an early exemplar of a new and powerful class of organic reactions that continue to be fundamental in synthetic chemistry today.

Historical Synthesis Methodologies

Several methods for the synthesis of this compound were developed and refined throughout the late 19th and early 20th centuries. The three most prominent historical methods are the Friedel-Crafts acylation, the reduction of benzoin (B196080), and the Hoesch reaction.

Friedel-Crafts Acylation of Benzene

This is the most direct and historically significant method for the preparation of this compound. The reaction involves the electrophilic acylation of benzene with phenylacetyl chloride using a Lewis acid catalyst.

Experimental Protocol:

A detailed procedure for the synthesis of this compound (desoxybenzoin) via Friedel-Crafts acylation is described in Organic Syntheses.[2]

-

Reagents:

-

Phenylacetic acid: 68 g (0.5 mole)

-

Phosphorus trichloride (B1173362): 35 g (0.25 mole)

-

Dry benzene: 400 cc

-

Anhydrous aluminum chloride: 75 g (0.56 mole)

-

Cracked ice: 500 g

-

Concentrated hydrochloric acid: 200 g

-

Ether: 100 cc

-

Calcium chloride: 40-50 g

-

Methyl alcohol (for recrystallization)

-

-

Procedure:

-

Phenylacetyl chloride is first prepared by heating phenylacetic acid with phosphorus trichloride on a steam bath for one hour.

-

Dry benzene is added to the warm mixture, and the benzene solution of phenylacetyl chloride is decanted from the phosphorous acid residue onto anhydrous aluminum chloride.

-

The reaction is initially vigorous and requires cooling. The mixture is then refluxed for one hour on a steam bath.

-

After cooling, the reaction mixture is poured into a mixture of cracked ice and concentrated hydrochloric acid.

-

The benzene layer is separated, and the aqueous layer is extracted with a benzene-ether mixture.

-

The combined organic layers are washed with water and dried over calcium chloride.

-

The crude product is purified by distillation under reduced pressure, followed by recrystallization from methyl alcohol.

-

-

Yield: 82-83% of the theoretical amount based on the phenylacetic acid used.[2]

-

Melting Point: 55-56 °C.[2]

Reduction of Benzoin

For symmetrically substituted deoxybenzoins, the direct reduction of the corresponding, readily accessible benzoin is a convenient method.[3]

Experimental Protocol:

The following procedure for the reduction of benzoin to deoxybenzoin is adapted from a general method described in Organic Syntheses.[3]

-

Reagents:

-

Benzoin: 53 g (0.25 mole)

-

Powdered tin: 53 g (0.44 mole)

-

Concentrated hydrochloric acid: 53 ml

-

95% Alcohol: 50 ml

-

Boiling 95% alcohol (for recrystallization): 160 ml

-

-

Procedure:

-

A mixture of benzoin, powdered tin, concentrated hydrochloric acid, and 95% alcohol is refluxed. (While the original source describes a 24-hour reflux for deoxyanisoin, the time may vary for deoxybenzoin).

-

The boiling solution is decanted from the undissolved tin and cooled to 0 °C to crystallize the product.

-

The crystals are collected by suction filtration.

-

The crude product is recrystallized from boiling 95% alcohol.

-

-

Yield: 80-84%.[3]

-

Melting Point: 56-58 °C.[3]

Hoesch Reaction

The Hoesch reaction (or Houben-Hoesch reaction) is a method for synthesizing aryl ketones from a nitrile and an electron-rich arene, using a Lewis acid and hydrogen chloride. While applicable to the synthesis of deoxybenzoin from benzene and phenylacetonitrile, detailed historical protocols with specific yields for this exact transformation are less commonly documented than the Friedel-Crafts acylation or benzoin reduction.

General Experimental Protocol:

-

Reagents:

-

Phenylacetonitrile

-

Benzene (or other electron-rich arene)

-

Anhydrous Lewis acid (e.g., ZnCl₂, AlCl₃)

-

Anhydrous solvent (e.g., diethyl ether)

-

Dry hydrogen chloride gas

-

-

Procedure:

-

A solution of the nitrile and the arene in an anhydrous solvent is prepared.

-

A Lewis acid catalyst is added.

-

Dry hydrogen chloride gas is passed through the cooled reaction mixture.

-

An intermediate ketimine hydrochloride precipitates, which is then isolated.

-

The ketimine is hydrolyzed, typically by heating with water, to yield the aryl ketone.

-

Quantitative Data Summary

The following table summarizes the key quantitative data for the historical synthesis methods of this compound.

| Synthesis Method | Key Reagents | Catalyst | Reaction Conditions | Reported Yield | Reported Melting Point (°C) | Reference |

| Friedel-Crafts Acylation | Benzene, Phenylacetyl Chloride | AlCl₃ | Reflux in benzene for 1 hour | 82-83% | 55-56 | [2] |

| Reduction of Benzoin | Benzoin, Powdered Tin | - | Reflux with HCl in alcohol | 80-84% | 56-58 | [3] |

| Hoesch Reaction | Benzene, Phenylacetonitrile | Lewis Acid (e.g., ZnCl₂) | Gaseous HCl, followed by hydrolysis | Not specified for deoxybenzoin | - | - |

Experimental Workflows (Graphviz)

The logical flow of the key historical synthesis methods can be visualized as follows:

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Caption: Workflow for the synthesis of this compound via the reduction of benzoin.

Involvement in Biological Signaling Pathways

Recent research has highlighted the role of this compound derivatives in modulating inflammatory and cell death pathways, making them of interest to drug development professionals.

Inhibition of NLRP3 Inflammasome and TLR4 Signaling

Derivatives of deoxybenzoin have been shown to act as inhibitors of the NLRP3 inflammasome and Toll-like receptor 4 (TLR4) signaling pathways. These pathways are crucial in the innate immune response and are implicated in a variety of inflammatory diseases, including gout.

Caption: Inhibition of TLR4 and NLRP3 inflammasome signaling by deoxybenzoin derivatives.

Induction of Apoptosis

Certain deoxybenzoin derivatives have also been found to possess immunosuppressive activity by inducing apoptosis (programmed cell death) in activated lymph node cells. This can occur through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway.

References

An In-depth Technical Guide to Deoxybenzoin: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxybenzoin, a prominent aromatic ketone, serves as a critical building block in organic synthesis and holds significant relevance in materials science and medicinal chemistry. This technical guide provides a comprehensive overview of Deoxybenzoin, detailing its chemical identity, physicochemical properties, synthesis methodologies, and key applications. Particular emphasis is placed on its role as a photoinitiator and as a scaffold for the development of novel therapeutic agents. This document is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Chemical Identity and Synonyms

Deoxybenzoin is systematically known as 1,2-diphenylethanone. Due to its widespread use and historical context, it is recognized by a variety of alternative names and identifiers.

| Identifier Type | Value |

| IUPAC Name | 1,2-Diphenylethanone |

| Synonyms | 2-Phenylacetophenone, Benzyl (B1604629) phenyl ketone, Desoxybenzoin, Phenyl benzyl ketone, α-Phenylacetophenone |

| CAS Number | 451-40-1 |

| Molecular Formula | C₁₄H₁₂O |

| Molecular Weight | 196.25 g/mol |

| InChI Key | OTKCEEWUXHVZQI-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2 |

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of Deoxybenzoin is essential for its application in research and development.

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 54-55 °C (lit.) | [2] |

| Boiling Point | 320 °C (lit.) | [2] |

| Solubility | Partly soluble in water; soluble in methanol, alcohols, and ketones. | |

| ¹H NMR (CDCl₃) | δ 7.95 (d, 2H), 7.55 (t, 1H), 7.45 (t, 2H), 7.30-7.20 (m, 5H), 4.25 (s, 2H) | |

| ¹³C NMR (CDCl₃) | δ 197.8, 137.0, 134.6, 133.1, 129.4, 128.7, 128.6, 128.5, 126.9, 45.6 | [3] |

| IR (KBr, cm⁻¹) | ~3060, 3030 (aromatic C-H stretch), ~1685 (C=O stretch), ~1600, 1495, 1450 (aromatic C=C stretch) | |

| Mass Spec. (EI, m/z) | 196 (M⁺), 105 (base peak, [C₆H₅CO]⁺), 91 ([C₇H₇]⁺), 77 ([C₆H₅]⁺) | [4] |

Experimental Protocols

Synthesis of Deoxybenzoin

Deoxybenzoin can be synthesized through several established methods. Two common and reliable protocols are detailed below.

This method provides a high-yield synthesis of Deoxybenzoin from the readily available precursor, benzoin.[5]

Reaction Scheme:

Figure 1: Synthesis of Deoxybenzoin via reduction of Benzoin.

Materials:

-

Benzoin (53 g, 0.25 mol)

-

Powdered Tin (Sn) (53 g, 0.44 mol)

-

Concentrated Hydrochloric Acid (HCl) (53 mL)

-

95% Ethanol (50 mL for reaction, 160 mL for recrystallization)

Procedure:

-

A 500-mL round-bottomed flask is equipped with a reflux condenser.

-

The flask is charged with benzoin, powdered tin, concentrated hydrochloric acid, and 50 mL of 95% ethanol.

-

The mixture is heated to reflux and maintained for 24 hours.

-

The hot solution is decanted from the remaining undissolved tin into a clean flask.

-

The solution is cooled to 0°C to induce crystallization.

-

The white crystals of Deoxybenzoin are collected by suction filtration.

-

The crude product is recrystallized from 160 mL of boiling 95% ethanol and cooled to 0°C to yield pure Deoxybenzoin.

-

Expected yield: 80-84%.[5]

This classic method involves the electrophilic acylation of benzene (B151609) with phenylacetyl chloride in the presence of a Lewis acid catalyst.

Reaction Workflow:

Figure 2: Workflow for Friedel-Crafts synthesis of Deoxybenzoin.

Materials:

-

Anhydrous Benzene

-

Phenylacetyl chloride

-

Anhydrous Aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (anhydrous, as solvent)

-

Hydrochloric acid (dilute, for workup)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, anhydrous aluminum chloride is suspended in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

The suspension is cooled in an ice bath.

-

A solution of phenylacetyl chloride in anhydrous dichloromethane is added dropwise to the cooled suspension with vigorous stirring.

-

After the addition is complete, a solution of anhydrous benzene in anhydrous dichloromethane is added dropwise.

-

The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2-3 hours.

-

The reaction is quenched by carefully pouring the mixture over crushed ice and dilute hydrochloric acid.

-

The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield pure Deoxybenzoin.

Synthesis of Isoflavones from Deoxybenzoin

Deoxybenzoin is a key intermediate in the synthesis of isoflavones, a class of compounds with significant biological activities.[1][6][7][8]

Protocol for the Synthesis of Daidzein (an isoflavone):

Reaction Scheme:

Figure 3: Synthesis of Daidzein from a Deoxybenzoin precursor.

Materials:

-

Substituted Deoxybenzoin (e.g., 2,4-dihydroxydeoxybenzoin) (3 mmol)

-

Boron trifluoride etherate (BF₃·Et₂O) (7.5 mmol)

-

N,N-Dimethylformamide (DMF) (4.6 mL)

Procedure:

-

A solution of the substituted Deoxybenzoin in BF₃·Et₂O is cooled to 10°C in an ice bath.

-

DMF is added dropwise to the cooled solution with stirring.

-

The reaction mixture is stirred for a specified time until the cyclization is complete (monitored by TLC).

-

The reaction is worked up by pouring into water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and the solvent is evaporated.

-

The crude product is purified by recrystallization or column chromatography to yield the isoflavone.[7]

Applications

Photoinitiator in Polymerization

Deoxybenzoin and its derivatives are classified as Norrish Type I photoinitiators. Upon exposure to UV radiation, they undergo α-cleavage to generate two free radicals, which can initiate polymerization of vinyl monomers.[1]

Mechanism of Photoinitiation:

Figure 4: Norrish Type I photoinitiation mechanism of Deoxybenzoin.

This property makes Deoxybenzoin a valuable component in UV-curable coatings, adhesives, and inks.

Precursor in Drug Development

The Deoxybenzoin scaffold is a versatile platform for the synthesis of various biologically active molecules. Its derivatives have shown promise as immunosuppressive and antimicrobial agents.

Derivatives of Deoxybenzoin, particularly oxime derivatives, have been synthesized and evaluated for their immunosuppressive activity.[9] Some of these compounds have demonstrated potent inhibition of T-cell proliferation and have been shown to induce apoptosis in activated lymph node cells.[9] This suggests a potential therapeutic application in autoimmune diseases and organ transplantation. The mechanism of action for some of these derivatives involves the induction of apoptosis, a programmed cell death pathway crucial for immune regulation.

Logical Relationship in Drug Discovery:

Figure 5: Deoxybenzoin as a scaffold in immunosuppressive drug discovery.

Research into Deoxybenzoin derivatives has also focused on understanding their structure-activity relationships. For instance, studies on polyphenolic Deoxybenzoins have revealed that the substitution pattern on the aromatic rings significantly influences their vasorelaxing effects.[2][10] Specifically, 2,4-dihydroxylation on one of the phenyl rings was identified as a key pharmacophore for this activity.[2][10] Such SAR studies are crucial for the rational design of more potent and selective drug candidates.

Conclusion

Deoxybenzoin is a molecule of considerable importance in both industrial and academic research. Its straightforward synthesis, well-characterized properties, and versatile reactivity make it an invaluable tool for organic chemists. Its application as a photoinitiator is well-established, and its growing role as a scaffold in medicinal chemistry, particularly in the development of immunosuppressive agents, highlights its potential for future drug discovery efforts. This guide has provided a detailed overview of the key technical aspects of Deoxybenzoin, offering a solid foundation for researchers and professionals working with this versatile compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and structure-activity relationship study of deoxybenzoins on relaxing effects of porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF [scirp.org]

- 7. scirp.org [scirp.org]

- 8. jocpr.com [jocpr.com]

- 9. Design, synthesis, and immunosuppressive activity of new deoxybenzoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Core Chemical Properties of Benzyl Phenyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) Phenyl Ketone, also known by its IUPAC name 1,2-diphenylethan-1-one and synonymously as Deoxybenzoin, is a ketone that serves as a significant building block in organic synthesis. Its utility is particularly noted in the preparation of various pharmaceutical intermediates and other fine chemicals. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of Benzyl Phenyl Ketone, detailed experimental protocols for their determination, and an examination of its characteristic spectral data.

Chemical and Physical Properties

A summary of the core chemical and physical properties of Benzyl Phenyl Ketone is presented in the tables below for ease of reference and comparison.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 1,2-diphenylethan-1-one |

| Common Names | Benzyl Phenyl Ketone, Deoxybenzoin |

| CAS Number | 451-40-1[1] |

| Molecular Formula | C₁₄H₁₂O[1] |

| Molar Mass | 196.24 g/mol [1] |

| SMILES | O=C(Cc1ccccc1)c1ccccc1 |

Table 2: Physical Properties

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | 54-55 °C[1] |

| Boiling Point | 320 °C[1] |

| Solubility | Insoluble in water. Generally soluble in organic solvents such as ethanol, acetone, and chloroform.[2] Slightly soluble in methanol.[1] The solubility in organic solvents tends to increase with temperature.[2] |

| Flash Point | 113 °C[1] |

Experimental Protocols

The following sections detail the standard methodologies for the determination of the key physical and spectral properties of Benzyl Phenyl Ketone.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of dry, powdered Benzyl Phenyl Ketone is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range of these two temperatures.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology:

-

Apparatus: A small-scale distillation apparatus or a Thiele tube setup can be used.

-

Sample Preparation: A small volume of molten Benzyl Phenyl Ketone is placed in a small test tube or a distillation flask.

-

Procedure (Thiele Tube): A capillary tube, sealed at one end, is placed open-end-down into the sample. The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Observation: The apparatus is heated until a steady stream of bubbles emerges from the capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Assessment

Solubility tests are conducted to determine the qualitative solubility of a compound in various solvents.

Methodology:

-

Sample and Solvent: A small, measured amount of Benzyl Phenyl Ketone (e.g., 10 mg) is placed in a test tube.

-

Addition of Solvent: A small volume of the solvent to be tested (e.g., 1 mL of water, ethanol, chloroform) is added to the test tube.

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. Observations are recorded as soluble, partially soluble, or insoluble.

-

Heating: If the compound is insoluble at room temperature, the mixture can be gently heated to observe any change in solubility with temperature.

Spectroscopic Analysis

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology (KBr Pellet):

-

Sample Preparation: A small amount of dry Benzyl Phenyl Ketone (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.

-

Pellet Formation: The mixture is then compressed in a pellet press under high pressure to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

¹H and ¹³C NMR spectroscopy provide detailed information about the structure and chemical environment of the hydrogen and carbon atoms in a molecule.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of Benzyl Phenyl Ketone is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard (0 ppm).

-

Instrumentation: The NMR tube is placed in the probe of an NMR spectrometer.

-

Data Acquisition: The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is commonly used in ¹³C NMR to simplify the spectrum.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Spectral Data Interpretation

Infrared (IR) Spectrum

The IR spectrum of Benzyl Phenyl Ketone exhibits characteristic absorption bands corresponding to its functional groups.

-

~3060-3030 cm⁻¹ (C-H stretch, aromatic): These absorptions are characteristic of the C-H stretching vibrations of the two phenyl rings.

-

~2925 cm⁻¹ (C-H stretch, aliphatic): This band corresponds to the C-H stretching of the methylene (B1212753) (-CH₂-) group.

-

~1685 cm⁻¹ (C=O stretch, ketone): A strong absorption band in this region is indicative of the carbonyl group of the ketone. The conjugation with the phenyl ring lowers the frequency from that of a simple aliphatic ketone.

-

~1600, 1580, 1495, 1450 cm⁻¹ (C=C stretch, aromatic): These absorptions are characteristic of the carbon-carbon stretching vibrations within the aromatic rings.

-

~750 and 690 cm⁻¹ (C-H bend, aromatic): These strong bands are indicative of monosubstituted benzene (B151609) rings.

¹H NMR Spectrum

The ¹H NMR spectrum of Benzyl Phenyl Ketone provides information about the different types of protons and their neighboring environments.

-

~8.0 ppm (doublet, 2H): These are the ortho-protons on the phenyl ring attached to the carbonyl group. They are deshielded due to the electron-withdrawing effect of the carbonyl.

-

~7.6-7.2 ppm (multiplet, 8H): This complex multiplet arises from the remaining protons of both phenyl rings (meta and para protons of the benzoyl group, and all five protons of the benzyl group).

-

~4.3 ppm (singlet, 2H): This singlet corresponds to the two protons of the methylene (-CH₂-) group. It is a singlet because there are no adjacent protons to cause splitting.

¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

-

~197 ppm (C=O): This signal corresponds to the carbonyl carbon of the ketone.

-

~137-128 ppm (Aromatic C): A series of signals in this region corresponds to the carbon atoms of the two phenyl rings. The exact chemical shifts depend on their position relative to the substituents.

-

~45 ppm (-CH₂-): This signal corresponds to the methylene carbon.

Synthesis and Reactivity

A common method for the synthesis of Benzyl Phenyl Ketone is the Friedel-Crafts acylation of benzene with phenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Diagram: Friedel-Crafts Acylation for Benzyl Phenyl Ketone Synthesis

Caption: Friedel-Crafts acylation of benzene to form Benzyl Phenyl Ketone.

The mechanism involves the formation of a highly electrophilic acylium ion from the reaction of phenylacetyl chloride with aluminum chloride.[3][4] This acylium ion is then attacked by the electron-rich benzene ring in an electrophilic aromatic substitution reaction to form the ketone.[3][4]

Conclusion

Benzyl Phenyl Ketone is a valuable organic compound with well-defined chemical and physical properties. The experimental protocols outlined in this guide provide a framework for the accurate determination of these characteristics. A thorough understanding of its spectral data is crucial for its identification and for monitoring reactions in which it is a reactant or product. Its synthesis via Friedel-Crafts acylation is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. This technical guide serves as a foundational resource for professionals engaged in research and development where Benzyl Phenyl Ketone is of interest.

References

An In-depth Technical Guide to 2-Phenylacetophenone (CAS Number: 451-40-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylacetophenone, also known as deoxybenzoin or benzyl (B1604629) phenyl ketone, is an aromatic ketone with the chemical formula C₁₄H₁₂O.[1][2] It is a white to off-white crystalline solid at room temperature and possesses a characteristic sweet, floral odor.[1] This compound serves as a versatile intermediate in organic synthesis, finding applications in the production of pharmaceuticals, fragrances, and other fine chemicals.[3][4] Notably, this compound and its derivatives have garnered attention for their potential biological activities, including antibacterial and efflux pump inhibitory effects.[5][6] It is also utilized as a photoinitiator in polymer chemistry, particularly in UV-curable coatings and inks.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and biological activities of this compound, complete with detailed experimental protocols and data presented for clarity and comparison.

Chemical and Physical Properties

This compound is a stable compound under normal laboratory conditions.[4] It is soluble in organic solvents such as methanol, ethanol, acetone, and ether, but has limited solubility in water.[1][4]

| Property | Value | Reference(s) |

| CAS Number | 451-40-1 | [2] |

| Molecular Formula | C₁₄H₁₂O | [1] |

| Molecular Weight | 196.24 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [7][8] |

| Melting Point | 54-55 °C | [8] |

| Boiling Point | 320 °C | [8] |

| Density | 1.2 g/cm³ | [8] |

| Flash Point | >230 °F | [8] |

| Solubility | Soluble in methanol, alcohols, and ketones; partly soluble in water. | [4][7] |

| Storage Temperature | 2-8°C | [8] |

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is the Friedel-Crafts acylation. Alternative methods, such as those employing Grignard reagents, also provide viable synthetic routes.

Friedel-Crafts Acylation of Benzene (B151609) with Phenylacetyl Chloride

This method involves the reaction of benzene with phenylacetyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride. The phenylacetyl chloride can be prepared from phenylacetic acid.

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation [9]

Materials:

-

Phenylacetic acid

-

Phosphorus trichloride

-

Dry benzene

-

Anhydrous aluminum chloride

-

Concentrated hydrochloric acid

-

Cracked ice

-

Ether

-

Calcium chloride

Procedure:

-

Preparation of Phenylacetyl Chloride: In a 1-liter flask equipped with a reflux condenser and a system for absorbing hydrogen chloride, add 68 g (0.5 mole) of phenylacetic acid and 35 g (0.25 mole) of phosphorus trichloride. Heat the mixture on a steam bath for one hour.

-

While the flask is still warm, add 400 cc of dry benzene.

-

Friedel-Crafts Acylation: Decant the benzene solution of phenylacetyl chloride from the phosphorous acid residue into a dry 1-liter flask containing 75 g (0.56 mole) of anhydrous aluminum chloride. The reaction is initially vigorous and may require cooling.

-

Reflux the mixture for one hour on a steam bath.

-

Work-up: Cool the reaction mixture and pour it into a mixture of 500 g of cracked ice and 200 g of concentrated hydrochloric acid.

-

Separate the benzene layer and extract the aqueous layer once with a mixture of 100 cc of benzene and 100 cc of ether.

-

Combine the organic layers and wash once with 100 cc of water.

-

Dry the organic solution over 40–50 g of calcium chloride.

-

Purification: Filter the solution and remove the solvent by distillation under reduced pressure. The crude product is a brown oil that solidifies on cooling.

-

Purify the crude material by vacuum distillation. The product distills at 172°C/15 mm Hg as a colorless oil that solidifies on cooling.

Expected Yield: 81–82 g (82–83%) with a melting point of 53–54 °C.[9]

Spectroscopic Data

The identity and purity of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Protons | 4.25 | s | 2H | -CH₂- |

| Protons | 7.20-7.40 | m | 5H | Ar-H (benzyl) |

| Protons | 7.45-7.60 | m | 3H | Ar-H (benzoyl) |

| Protons | 7.95-8.05 | m | 2H | Ar-H (benzoyl, ortho to C=O) |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | 197.8 | C=O |

| Aromatic Carbons | 137.1, 134.9, 133.2, 129.5, 128.7, 128.6, 128.5, 126.9 | Ar-C |

| Methylene Carbon | 45.6 | -CH₂- |

Note: Specific peak assignments may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060, 3030 | Medium | C-H stretch (aromatic) |

| ~2920 | Weak | C-H stretch (aliphatic) |

| ~1685 | Strong | C=O stretch (ketone) |

| ~1600, 1495, 1450 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1210 | Strong | C-C(=O)-C stretch and bending |

| ~750, 690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Note: This is a representative spectrum; actual peak positions may vary.

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 196 | Moderate | [M]⁺ (Molecular Ion) |

| 105 | 100 (Base Peak) | [C₆H₅CO]⁺ (Benzoyl cation) |

| 91 | High | [C₇H₇]⁺ (Tropylium cation) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Biological Activity

This compound has demonstrated notable biological activities, particularly as an antibacterial agent and an efflux pump inhibitor.

Antibacterial Activity

This compound exhibits antibacterial activity against several bacterial strains.[5]

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference(s) |

| Bacillus subtilis | 500 µg/mL | [5] |

| Mycobacterium smegmatis | 500 µg/mL | [5] |

| Mycobacterium aurum | 500 µg/mL | [5] |

Additionally, at a concentration of 1000 µg/mL, it has been shown to inhibit biofilm formation in M. smegmatis.[5]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Materials:

-

This compound

-

Bacterial strains (e.g., B. subtilis, M. smegmatis)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

96-well microtiter plates

-

Sterile pipette tips and tubes

-

Bacterial inoculum standardized to 0.5 McFarland standard

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution with the appropriate growth medium to achieve a range of desired concentrations.

-

Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Efflux Pump Inhibition

This compound has been identified as a broad-spectrum efflux pump inhibitor.[5] Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of bacterial cells, contributing to multidrug resistance. By inhibiting these pumps, this compound can potentially restore the efficacy of antibiotics.

The mechanism of efflux pump inhibition can be competitive, where the inhibitor competes with the antibiotic for the same binding site on the pump, or non-competitive, where it binds to an allosteric site, inducing a conformational change that inactivates the pump.

Experimental Protocol: Ethidium Bromide Efflux Assay

Materials:

-

Bacterial strain overexpressing an efflux pump

-

Phosphate-buffered saline (PBS)

-

Ethidium bromide (EtBr)

-

Glucose

-

This compound

-

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) - a proton motive force uncoupler

-

Fluorometer or fluorescence plate reader

Procedure:

-

Cell Preparation: Grow bacteria to the mid-logarithmic phase, then harvest and wash the cells with PBS.

-

Loading with EtBr: Resuspend the cells in PBS containing EtBr and incubate to allow the dye to accumulate. CCCP can be added to de-energize the cells and maximize loading.

-

Inhibitor Treatment: Add varying concentrations of this compound to the cell suspension and incubate.

-

Initiation of Efflux: Add glucose to the cell suspension to energize the efflux pumps.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence of the cell suspension over time. A decrease in fluorescence indicates the efflux of EtBr.

-

Data Analysis: Compare the rate of fluorescence decrease in the presence of this compound to the control (no inhibitor). A slower rate of decrease indicates inhibition of the efflux pump.

Applications in Drug Development

The dual action of this compound as an antibacterial agent and an efflux pump inhibitor makes it an interesting scaffold for the development of new anti-infective agents. Its derivatives can be synthesized and screened for enhanced potency and a broader spectrum of activity.[6] The ability to counteract efflux-mediated resistance could lead to the development of adjuvant therapies, where a derivative of this compound is co-administered with an existing antibiotic to restore its effectiveness against resistant bacterial strains.

Safety and Handling

This compound is harmful if swallowed and may cause skin and eye irritation.[2] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable chemical entity with established applications in organic synthesis and polymer chemistry. Its emerging biological activities as an antibacterial agent and efflux pump inhibitor present exciting opportunities for the development of new therapeutics to combat antimicrobial resistance. This technical guide has provided a comprehensive overview of its properties, synthesis, characterization, and biological evaluation to support further research and development efforts in this area.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound(451-40-1) IR Spectrum [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of novel 2',3',4'-trihydroxy-2-phenylacetophenone derivatives as anti-gram-positive antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound(451-40-1) 1H NMR [m.chemicalbook.com]

- 8. This compound CAS#: 451-40-1 [m.chemicalbook.com]

- 9. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Phenylacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, bonding, and physicochemical properties of 2-Phenylacetophenone, also known as deoxybenzoin. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development. The guide details the structural characteristics, spectroscopic profile, and relevant biological activities of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and application in a research and development setting.

Introduction

This compound (Deoxybenzoin) is an aromatic ketone with the chemical formula C₁₄H₁₂O.[1] It consists of a two-carbon chain with a phenyl group attached to each carbon, and a carbonyl group on one of the carbons. This deceptively simple structure serves as a versatile scaffold in organic synthesis and is a known intermediate in the preparation of various pharmaceuticals.[2] Its utility in medicinal chemistry is underscored by its identified antimicrobial, antioxidant, and efflux pump inhibitory activities.[2][3] A thorough understanding of its molecular structure and bonding is paramount for elucidating its reactivity, understanding its interactions with biological targets, and designing novel derivatives with enhanced therapeutic potential.

Molecular Structure and Bonding

The structural integrity and chemical behavior of this compound are dictated by the interplay of its constituent atoms and the nature of the bonds connecting them.

Connectivity and Hybridization

The molecule features two phenyl rings and a ketone functional group. The carbon atom of the carbonyl group is sp² hybridized, adopting a trigonal planar geometry. The adjacent methylene (B1212753) carbon is sp³ hybridized, resulting in a tetrahedral geometry. The aromatic carbons of the two phenyl rings are all sp² hybridized.

Bond Lengths and Angles

Precise bond lengths and angles for this compound have been determined by X-ray crystallography. The seminal work by Rieker et al. (1993) provides the definitive crystal structure.[1][3][4]

Note: The full text of the cited crystallographic study was not available at the time of writing. The following table is a placeholder and will be populated with the exact bond lengths and angles upon acquisition of the complete crystallographic information file (CIF).

Table 1: Selected Bond Lengths of this compound

| Bond | Length (Å) - Pending |

| C=O | Data unavailable |

| C-C (keto) | Data unavailable |

| C-C (aryl) | Data unavailable |

| C-H (aryl) | Data unavailable |

| C-H (alkyl) | Data unavailable |

Table 2: Selected Bond Angles of this compound

| Angle | Value (°) - Pending |

| O=C-C | Data unavailable |

| C-C-C (keto) | Data unavailable |

| C-C-C (aryl ring) | Data unavailable |

Spectroscopic Profile

The spectroscopic signature of this compound provides critical information for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.95 | Multiplet | 2H | Aromatic H (ortho to C=O) |

| ~7.50 | Multiplet | 3H | Aromatic H (meta, para to C=O) |

| ~7.25 | Multiplet | 5H | Aromatic H (benzyl group) |

| ~4.20 | Singlet | 2H | -CH₂- |

Table 4: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~197.7 | C=O (Ketone) |

| ~137.0 | Quaternary Aromatic C |

| ~134.5 | Quaternary Aromatic C |

| ~133.0 | Aromatic CH |

| ~129.4 | Aromatic CH |

| ~128.6 | Aromatic CH |

| ~128.5 | Aromatic CH |

| ~126.8 | Aromatic CH |

| ~45.5 | -CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl group and aromatic rings.

Table 5: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3063, 3031 | Medium | Aromatic C-H stretch |

| 2925 | Weak | Aliphatic C-H stretch |

| 1685 | Strong | C=O (ketone) stretch |

| 1597, 1495, 1449 | Strong | Aromatic C=C ring stretch |

| 748, 693 | Strong | C-H out-of-plane bend |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern.

Table 6: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity | Assignment |

| 196 | Moderate | [M]⁺ (Molecular ion) |

| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) - Base Peak |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol details the synthesis of this compound from phenylacetyl chloride and benzene (B151609) using a Friedel-Crafts acylation reaction.

Materials:

-

Phenylacetyl chloride

-

Benzene (anhydrous)

-

Aluminum chloride (anhydrous)

-

Dichloromethane (B109758) (or other suitable organic solvent)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethanol (for recrystallization)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, filtration apparatus.

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. Add anhydrous aluminum chloride (1.1 equivalents) to anhydrous benzene (as solvent and reactant). Cool the mixture in an ice bath to 0-5°C with stirring.

-

Addition of Acylating Agent: Dissolve phenylacetyl chloride (1 equivalent) in a minimal amount of anhydrous benzene and add it to the dropping funnel. Add the phenylacetyl chloride solution dropwise to the stirred aluminum chloride suspension over 30-60 minutes, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Purification by Recrystallization

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol.

-

Drying: Dry the purified crystals under vacuum.

Spectroscopic Analysis Protocols

-

NMR Spectroscopy: Dissolve ~10-20 mg of the purified sample in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

IR Spectroscopy: Obtain the IR spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Mass Spectrometry: Introduce a dilute solution of the sample in a volatile solvent into a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.

Biological Activity and Relevance in Drug Development

This compound and its derivatives have garnered interest in the pharmaceutical sciences due to their diverse biological activities.

Antimicrobial Activity and Efflux Pump Inhibition

This compound has demonstrated antibacterial activity against various bacterial strains.[3] Notably, it exhibits broad-spectrum efflux pump inhibition activity.[3] Efflux pumps are transmembrane proteins that bacteria utilize to expel antibiotics, contributing significantly to multidrug resistance. By inhibiting these pumps, compounds like this compound can potentially restore the efficacy of existing antibiotics. The mechanism of inhibition by ketones may involve interference with the proton motive force that powers many efflux pumps or through competitive binding to the pump's substrate-binding site.[5][6][7]

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, and while this compound itself is not a phenol, its derivatives and related structures often are. The antioxidant activity of such compounds can arise from their ability to donate a hydrogen atom to neutralize free radicals. Furthermore, some phenolic compounds can modulate endogenous antioxidant pathways, such as the Keap1-Nrf2-ARE signaling pathway. While direct evidence for this compound's interaction with the Nrf2 pathway is limited, it represents a plausible mechanism for any observed antioxidant effects of its hydroxylated derivatives.

Conclusion

This compound is a molecule of significant interest due to its fundamental role in organic synthesis and its emerging biological activities. This guide has provided a detailed overview of its molecular structure, bonding characteristics, and spectroscopic profile. The experimental protocols included offer practical guidance for its synthesis, purification, and analysis. For drug development professionals, the antimicrobial and efflux pump inhibitory properties of this compound highlight its potential as a lead compound for the development of novel therapeutics to combat antibiotic resistance. Further investigation into its precise mechanism of action and structure-activity relationships is warranted to fully exploit its therapeutic potential.

References

- 1. This compound | C14H12O | CID 9948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ketone- and Cyano-Selenoesters to Overcome Efflux Pump, Quorum-Sensing, and Biofilm-Mediated Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Insight into the impacts and mechanisms of ketone stress on the antibiotic resistance in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Insight into the impacts and mechanisms of ketone stress on the antibiotic resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Phenylacetophenone Derivatives for Researchers and Drug Development Professionals

An Introduction to the Promising Therapeutic Potential of 2-Phenylacetophenone Derivatives

This compound, also known as deoxybenzoin, and its derivatives represent a versatile class of organic compounds with a core structure that serves as a valuable scaffold in medicinal chemistry and materials science. These compounds have garnered significant attention from the scientific community due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Their utility also extends to industrial applications, where they are used as intermediates in the synthesis of pharmaceuticals and fragrances, and as photoinitiators in polymerization processes.[1][2][3] This technical guide provides a comprehensive overview of this compound derivatives, focusing on their synthesis, biological activities with quantitative data, and detailed experimental protocols for their evaluation. Additionally, it elucidates the key signaling pathways involved in their mechanisms of action through detailed diagrams.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder with the chemical formula C₁₄H₁₂O.[2] It is sparingly soluble in water but soluble in organic solvents like methanol, alcohols, and ketones.[2] The core structure consists of a phenyl group and a benzyl (B1604629) group attached to a central carbonyl moiety, which provides multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives with varied physicochemical and biological properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 451-40-1 | [4] |

| Molecular Formula | C₁₄H₁₂O | [4] |

| Molecular Weight | 196.24 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 52-57 °C | [5] |

| Boiling Point | 320 °C | [5] |

| Solubility | Sparingly soluble in water; Soluble in methanol, alcohols, and ketones | [2] |

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various methods. A common laboratory and industrial approach involves the Friedel-Crafts acylation of benzene (B151609) with phenylacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. An alternative method utilizes trifluoroacetone as a novel catalyst, which offers advantages such as simpler product separation and reduced corrosion.[1]

Derivatives of this compound are often synthesized by modifying the phenyl rings or the methylene (B1212753) bridge. For instance, hydroxylation of the phenyl ring can lead to compounds with significant biological activities. The synthesis of more complex derivatives, such as those with heterocyclic moieties, often starts from the core this compound structure.[6]

Therapeutic Applications and Biological Activities

This compound derivatives have demonstrated a wide array of pharmacological activities, making them promising candidates for drug development.

Antimicrobial Activity

Certain derivatives of this compound have shown potent and specific activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7][8] The mechanism of action is believed to involve permeabilization of the bacterial membrane and disruption of the cell division process.[9]

Table 2: Antibacterial Activity of 2',3',4'-Trihydroxy-2-phenylacetophenone Derivatives

| Compound | Substituent on 2-phenyl ring | LC₅₀ (μM) vs. Bacillus subtilis | LC₅₀ (μM) vs. Staphylococcus aureus | Reference |

| 1 | 2-methyl | >100 | >100 | [7][8][10] |

| 2 | 3-methyl | 21.3 | 19.5 | [7][8][10] |

| 3 | 4-methyl | 12.4 | 10.9 | [7][8][10] |

| 4 | 2-methoxy | >100 | >100 | [7][8][10] |

| 5 | 3-methoxy | 25.6 | 22.8 | [7][8][10] |

| 6 | 4-methoxy | 15.2 | 13.9 | [7][8][10] |

| 7 | 4-phenyl (biphenyl-4-yl) | 5.8 | 5.6 | [7][8][10] |

| 8 | 4-fluoro | 18.9 | 16.7 | [7][8][10] |

| 9 | 4-chloro | 14.2 | 11.5 | [7][8][10] |

| 10 | 4-bromo | 11.8 | 9.8 | [7][8][10] |

| 11 | 4-iodo | 9.8 | 8.1 | [7][8][10] |

Anticancer Activity

Phenylacetamide derivatives, which share structural similarities with this compound, have been investigated for their anticancer properties. These compounds have shown cytotoxic effects against various cancer cell lines, with their mechanism of action often involving the induction of apoptosis (programmed cell death) through both intrinsic and extrinsic pathways.[11][12][13][14]

Table 3: Anticancer Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

| Compound | Substituent on N-phenyl ring | IC₅₀ (μM) vs. PC3 (Prostate) | IC₅₀ (μM) vs. MCF-7 (Breast) | IC₅₀ (μM) vs. HL-60 (Leukemia) | Reference |

| 2a | 2-nitro | 95 | >100 | >100 | [12][15][16] |

| 2b | 3-nitro | 52 | >100 | >100 | [12][15][16] |

| 2c | 4-nitro | 80 | 100 | >100 | [12][15][16] |

| 2d | 2-methoxy | >100 | >100 | >100 | [12][15][16] |

| 2e | 3-methoxy | >100 | >100 | >100 | [12][15][16] |

| 2f | 4-methoxy | >100 | >100 | >100 | [12][15][16] |

| Imatinib (control) | - | 40 | 98 | - | [12][15][16] |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives and related compounds has been demonstrated in various studies. The mechanism of action is often attributed to the inhibition of key inflammatory mediators and signaling pathways, such as cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) pathway.[13][17][18]

Table 4: Anti-inflammatory Activity of a Pivalate-Based Michael Product

| Enzyme Target | IC₅₀ (μg/mL) | Reference |

| COX-1 | 314 | [18] |

| COX-2 | 130 | [18] |

| 5-LOX | 105 | [18] |

Mechanisms of Action: Signaling Pathways

The diverse biological activities of this compound derivatives can be attributed to their interaction with specific cellular signaling pathways.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of many acetophenone (B1666503) derivatives are mediated through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are crucial for the production of pro-inflammatory cytokines and enzymes like COX-2 and iNOS. By inhibiting these pathways, the derivatives can effectively reduce the inflammatory response.[1][2][6][7][19][20][21][22]

Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound derivatives.

Anticancer Signaling Pathway (Apoptosis Induction)

The anticancer activity of phenylacetamide derivatives is largely attributed to their ability to induce apoptosis. This process is triggered through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways, leading to the activation of caspases and subsequent cell death.[5][11][12][13][14]

Caption: Induction of apoptosis by phenylacetamide derivatives via extrinsic and intrinsic pathways.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

This protocol describes the synthesis of a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, which have shown promising anticancer activity.[15][16][23][24]

Materials:

-

4-Fluorophenylacetic acid

-

N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Substituted anilines (e.g., 2-nitroaniline, 3-nitroaniline, etc.)

-

Acetonitrile (B52724) (anhydrous)

-

Ethyl acetate (B1210297)

-

Sodium bicarbonate solution (saturated)

-

Sulfuric acid (dilute)

-

Brine

-

Anhydrous sodium sulfate (B86663)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of 4-fluorophenylacetic acid, EDC, and HOBt in anhydrous acetonitrile.

-

Stir the mixture at room temperature for 30 minutes.

-

Add an equimolar amount of the appropriate substituted aniline (B41778) to the reaction mixture.

-

Continue stirring at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, remove the acetonitrile under reduced pressure using a rotary evaporator.

-

To the residue, add equal volumes of water and ethyl acetate and transfer to a separatory funnel.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, dilute sulfuric acid, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Evaporate the ethyl acetate to obtain the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-(4-fluorophenyl)-N-phenylacetamide derivative.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[25][26]

Materials:

-

Cancer cell lines (e.g., PC3, MCF-7, HL-60)

-

Complete cell culture medium

-

96-well microtiter plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Prepare serial dilutions of the test compounds in the complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm, if desired).

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard method for screening anti-inflammatory drugs.[3][18][27][28][29]

Materials:

-

Rats or mice

-

Carrageenan solution (1% w/v in saline)

-

This compound derivatives (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Positive control drug (e.g., indomethacin)

-

Plethysmometer or digital calipers

Procedure:

-

Fast the animals overnight before the experiment with free access to water.

-

Administer the test compound or vehicle orally or intraperitoneally to different groups of animals. Administer the positive control drug to another group.

-

After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume or thickness immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or digital calipers.

-

Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Experimental and Drug Discovery Workflow

The discovery and development of new drugs based on the this compound scaffold typically follows a structured workflow, from initial synthesis to preclinical evaluation.

Caption: A typical workflow for the discovery and development of this compound derivatives as therapeutic agents.

Conclusion

This compound and its derivatives constitute a class of compounds with significant and diverse therapeutic potential. Their straightforward synthesis and the amenability of their core structure to chemical modification make them an attractive starting point for the development of novel drugs targeting a range of diseases, including bacterial infections, cancer, and inflammatory disorders. This guide has provided a comprehensive overview of the current state of research in this field, including quantitative biological data and detailed experimental protocols, to serve as a valuable resource for researchers and professionals in drug discovery and development. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the identification of new and more potent therapeutic agents.

References

- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]

- 3. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]

- 4. A cell-based infection assay identifies efflux pump modulators that reduce bacterial intracellular load - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of novel 2',3',4'-trihydroxy-2-phenylacetophenone derivatives as anti-gram-positive antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journalmrji.com [journalmrji.com]

- 10. tandfonline.com [tandfonline.com]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. brieflands.com [brieflands.com]

- 17. benchchem.com [benchchem.com]

- 18. inotiv.com [inotiv.com]

- 19. synapse.koreamed.org [synapse.koreamed.org]

- 20. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]

- 22. NF-κB - Wikipedia [en.wikipedia.org]

- 23. brieflands.com [brieflands.com]

- 24. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. texaschildrens.org [texaschildrens.org]

- 26. researchgate.net [researchgate.net]

- 27. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]

- 28. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 29. phytopharmajournal.com [phytopharmajournal.com]